![molecular formula C10H11NO5 B6338571 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone CAS No. 857565-71-0](/img/structure/B6338571.png)
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone
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Overview
Description
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 and is a solid at room temperature . The IUPAC name for this compound is 1-(3,4-dimethoxy-2-nitrophenyl)ethanone .
Molecular Structure Analysis
The InChI code for 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is 1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3 . This indicates that the molecule consists of a phenyl ring substituted with two methoxy groups and one nitro group, and an ethanone group .Physical And Chemical Properties Analysis
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is a solid at room temperature . It has a molecular weight of 225.2 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Solid-Liquid Phase Equilibrium
Research on the solid-liquid phase equilibrium and ternary phase diagrams of related nitrophenyl ethanones in solvents like methanol and n-propanol has provided valuable data for separating mixtures of these compounds. The study employed the NRTL model to correlate solubility data, which is crucial for understanding the crystallization behaviors of such compounds under various temperatures (Li et al., 2019).
Photochemical Reactivity
A detailed photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, which is structurally similar to 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone, revealed insights into its reactivity under different conditions. This research aids in understanding the photodegradation mechanisms of lignin and related compounds (Castellan et al., 1990).
Synthesis and Reactivity
Studies on the synthesis and reactivity of related compounds, such as N′-[1-(4-Nitrophenyl)ethylidene]acetohydrazide, provide a foundation for developing new synthetic routes and understanding the chemical behavior of nitrophenyl ethanones. Such research can lead to the development of novel compounds with potential applications in various fields (Yu-Feng Li et al., 2008).
Lignin Degradation Mechanisms
Investigations into the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by enzymes like laccase from Coriolus versicolor have provided insights into the biological breakdown of lignin and related aromatic compounds. This research has implications for understanding the natural degradation processes and developing biotechnological applications for lignin valorization (Kawai et al., 1988).
Safety and Hazards
This compound is classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(3,4-dimethoxy-2-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBURGYPGSXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677411 |
Source
|
Record name | 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone | |
CAS RN |
857565-71-0 |
Source
|
Record name | 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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